6-(Cyclohexylamino)benzo[e]perimidin-7-one
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Overview
Description
6-(Cyclohexylamino)benzo[e]perimidin-7-one is a compound belonging to the class of perimidines, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their versatile applications in various fields such as medicinal chemistry, industrial chemistry, and materials science .
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects suggest that the compound may interact with a variety of targets involved in these biological processes.
Mode of Action
The compound is likely to interact with its targets through biochemical interactions, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of pharmacological effects exhibited by pyrimidines, it is likely that multiple pathways are affected .
Result of Action
Given the pharmacological effects of pyrimidines, it is likely that the compound exerts its effects at the molecular and cellular levels, potentially influencing a variety of biological processes .
Biochemical Analysis
Biochemical Properties
6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit selective colorimetric and fluorescence responses toward nano molar Cu2+
Cellular Effects
The effects of 6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one on cellular processes are diverse and complex. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one is involved in are not well-defined. It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
The synthesis of 6-(Cyclohexylamino)benzo[e]perimidin-7-one typically involves the cyclization of anthracenedione derivatives with formamide in the presence of a catalyst such as ammonium metavanadate (NH4VO3) in refluxing dimethylacetamide (DMA) . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-(Cyclohexylamino)benzo[e]perimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(Cyclohexylamino)benzo[e]perimidin-7-one has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its ability to interact with various biological targets, including enzymes and receptors.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Comparison with Similar Compounds
6-(Cyclohexylamino)benzo[e]perimidin-7-one can be compared with other similar compounds, such as:
Perimidine: A simpler structure with similar electronic properties but lacking the cyclohexylamino group.
Benzo[e]perimidin-7-one: Similar core structure but without the cyclohexylamino substitution.
Cyclohexylamino derivatives: Compounds with different core structures but containing the cyclohexylamino group, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the perimidine core and the cyclohexylamino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(cyclohexylamino)benzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)20-18-16(22-12-23-20)10-11-17(19(18)21)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVCRPCMXBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C4=C(C=C2)N=CN=C4C5=CC=CC=C5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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